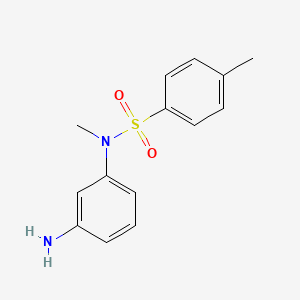
1,1,2,2,3-Pentabromo-3-chlorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3-Pentabromo-3-chlorocyclohexane is a halogenated cycloalkane, characterized by the presence of five bromine atoms and one chlorine atom attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3-Pentabromo-3-chlorocyclohexane typically involves the bromination and chlorination of cyclohexane. The process can be carried out through free radical halogenation, where cyclohexane is treated with bromine and chlorine under specific conditions, such as the presence of a radical initiator like UV light or a peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled halogenation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3-Pentabromo-3-chlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of cyclohexane derivatives with different functional groups.
Reduction: Formation of partially or fully dehalogenated cyclohexane.
Oxidation: Formation of cyclohexanone or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3-Pentabromo-3-chlorocyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study halogenation reactions and mechanisms.
Biology: Investigated for its potential effects on biological systems, including its role as a halogenated compound in biochemical studies.
Medicine: Explored for its potential use in drug development and as a model compound for studying halogenated drug interactions.
Industry: Utilized in the development of flame retardants and other industrial chemicals due to its halogen content.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3-Pentabromo-3-chlorocyclohexane involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include:
Halogen Bonding: Interaction with electron-rich sites on target molecules.
Radical Formation: Generation of free radicals under specific conditions, leading to further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,2-Tetrabromo-3-chlorocyclohexane
- 1,1,2,2,3,3-Hexabromocyclohexane
- 1,1,2,2,3-Tribromo-3-chlorocyclohexane
Uniqueness
1,1,2,2,3-Pentabromo-3-chlorocyclohexane is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. The presence of five bromine atoms and one chlorine atom on the cyclohexane ring makes it a valuable compound for studying halogenation effects and developing halogenated materials.
Eigenschaften
CAS-Nummer |
84886-81-7 |
|---|---|
Molekularformel |
C6H6Br5Cl |
Molekulargewicht |
513.08 g/mol |
IUPAC-Name |
1,1,2,2,3-pentabromo-3-chlorocyclohexane |
InChI |
InChI=1S/C6H6Br5Cl/c7-4(8)2-1-3-5(9,12)6(4,10)11/h1-3H2 |
InChI-Schlüssel |
AUTSLLHNWAZVLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C(C1)(Br)Br)(Br)Br)(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


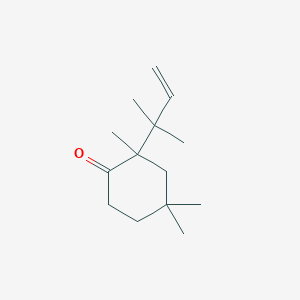
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)

![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
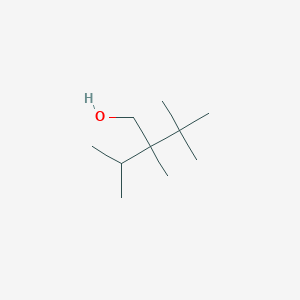
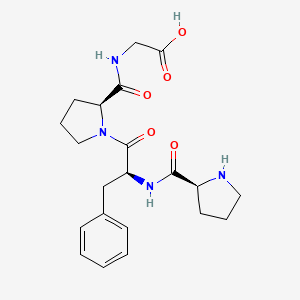
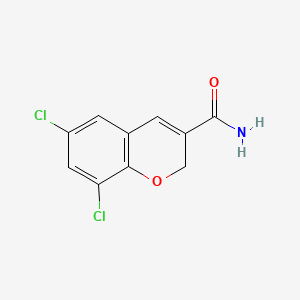
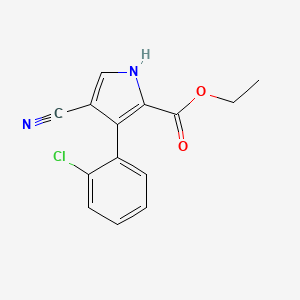
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
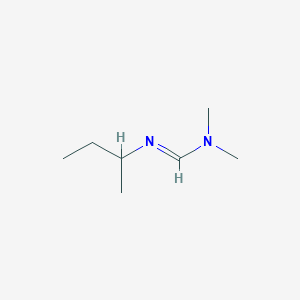
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)


